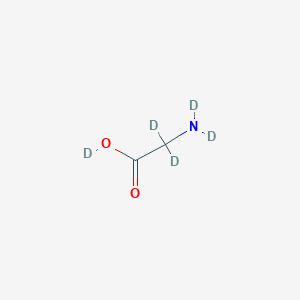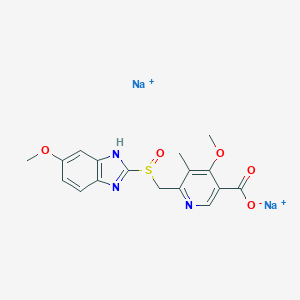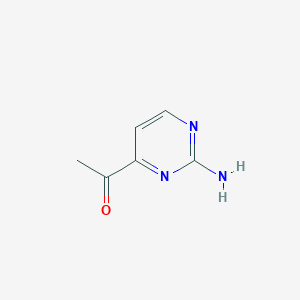
2-Allyloxy-6-chloro-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxy-6-chloro-pyrazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a pyrazine derivative that contains an allyloxy group and a chlorine atom. In recent years, researchers have focused on the synthesis, mechanism of action, biochemical and physiological effects, and potential future directions of this compound.
Mechanism of Action
The mechanism of action of 2-Allyloxy-6-chloro-pyrazine is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to its pharmacological effects. In particular, the compound has been shown to interact with the cannabinoid receptor CB2, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. In particular, the compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells involved in inflammation. The compound has also been shown to reduce pain in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Allyloxy-6-chloro-pyrazine in lab experiments include its relatively simple synthesis, its potential as a building block for the synthesis of new materials, and its potential as a tool for studying the cannabinoid receptor CB2. The limitations of using the compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for research on 2-Allyloxy-6-chloro-pyrazine. These include:
1. Further studies on the mechanism of action of the compound, particularly its interactions with the cannabinoid receptor CB2.
2. The synthesis of new derivatives of the compound with improved pharmacological properties.
3. Studies on the potential of the compound as a tool for studying the endocannabinoid system.
4. The use of the compound as a building block for the synthesis of new materials with interesting properties.
5. Studies on the potential of the compound as a pesticide in agriculture.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research. Further studies on this compound may lead to the development of new drugs, materials, and pesticides.
Synthesis Methods
The synthesis of 2-Allyloxy-6-chloro-pyrazine is achieved through the reaction of 2,6-dichloropyrazine with allyl alcohol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified through column chromatography to obtain the pure compound.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, the compound has been shown to have anti-inflammatory and analgesic effects. In material science, the compound has been used as a building block for the synthesis of new materials with interesting properties. In agriculture, the compound has been studied for its potential as a pesticide.
properties
CAS RN |
107466-49-9 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-6-prop-2-enoxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2 |
InChI Key |
IRYBPXHXWNJXCP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CN=CC(=N1)Cl |
Canonical SMILES |
C=CCOC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)